Trimethyl(octadecyl)ammonium isopropyl sulphate
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Overview
Description
Trimethyl(octadecyl)ammonium isopropyl sulfate: is a quaternary ammonium compound with the molecular formula C24H53NO4S and a molecular weight of 451.747 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(octadecyl)ammonium isopropyl sulfate typically involves the quaternization of octadecylamine with trimethylamine, followed by the reaction with isopropyl sulfate. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Sometimes, a base such as sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of Trimethyl(octadecyl)ammonium isopropyl sulfate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Octadecylamine, trimethylamine, and isopropyl sulfate.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The product is purified using techniques such as crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(octadecyl)ammonium isopropyl sulfate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products typically include substituted ammonium salts.
Oxidation and Reduction: Depending on the conditions, the products can vary widely, including alcohols, ketones, or other oxidized or reduced forms.
Scientific Research Applications
Chemistry:
Surfactant: Used as a surfactant in various chemical formulations, including detergents and emulsifiers.
Phase Transfer Catalyst: Facilitates the transfer of reactants between different phases in a reaction mixture.
Biology and Medicine:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Textile Industry: Used in fabric softeners and antistatic agents.
Cosmetics: Incorporated into hair conditioners and skin care products for its conditioning properties.
Mechanism of Action
Mechanism: Trimethyl(octadecyl)ammonium isopropyl sulfate exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis in the case of microbial cells.
Molecular Targets and Pathways:
Cell Membranes: The primary target is the lipid bilayer of cell membranes.
Pathways: Disruption of membrane integrity leads to leakage of cellular contents and eventual cell death.
Comparison with Similar Compounds
- Hexadecyltrimethylammonium isopropyl sulfate
- Trimethyloctylammonium isopropyl sulfate
- Trimethyltetradecylammonium isopropyl sulfate
Comparison:
- Chain Length: Trimethyl(octadecyl)ammonium isopropyl sulfate has a longer alkyl chain compared to hexadecyltrimethylammonium isopropyl sulfate and trimethyloctylammonium isopropyl sulfate, which affects its surfactant properties.
- Applications: The longer chain length provides better conditioning properties in cosmetics and stronger antimicrobial activity.
- Uniqueness: Its unique combination of a long alkyl chain and quaternary ammonium group makes it particularly effective in applications requiring strong surfactant and antimicrobial properties.
Properties
CAS No. |
78480-18-9 |
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Molecular Formula |
C24H53NO4S |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
propan-2-yl sulfate;trimethyl(octadecyl)azanium |
InChI |
InChI=1S/C21H46N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-3(2)7-8(4,5)6/h5-21H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChI Key |
XOBCXKVCJVXZGZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Related CAS |
15461-40-2 (Parent) |
Origin of Product |
United States |
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